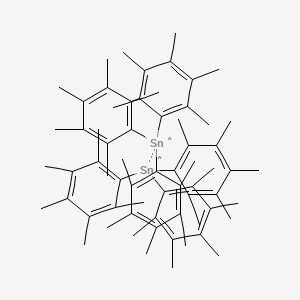

1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane

Description

The compound is a distannane (Sn–Sn bonded organotin species) with six pentamethylphenyl substituents symmetrically arranged.

Properties

CAS No. |

83183-39-5 |

|---|---|

Molecular Formula |

C66H90Sn2 |

Molecular Weight |

1120.8 g/mol |

InChI |

InChI=1S/6C11H15.2Sn/c6*1-7-6-8(2)10(4)11(5)9(7)3;;/h6*1-5H3;; |

InChI Key |

FTARJJYFRNKNEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)[Sn](C2=C(C(=C(C(=C2C)C)C)C)C)C3=C(C(=C(C(=C3C)C)C)C)C)C)C.CC1=C(C(=C(C(=C1C)C)[Sn](C2=C(C(=C(C(=C2C)C)C)C)C)C3=C(C(=C(C(=C3C)C)C)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane typically involves the reaction of hexakis(2,3,4,5,6-pentamethylphenyl)tin with a suitable tin precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.

Chemical Reactions Analysis

1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of tin oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.

Substitution: The pentamethylphenyl groups can be substituted with other functional groups using appropriate reagents, leading to a variety of derivatives.

Common reagents and conditions used in these reactions include organic solvents like toluene or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.

Biology: Research is ongoing to explore its potential as an antimicrobial agent due to its organotin structure.

Medicine: Studies are being conducted to investigate its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,1,1,2,2,2-Hexakis(2,3,4,5,6-pentamethylphenyl)distannane exerts its effects involves interactions with various molecular targets. The tin atoms in the compound can coordinate with different ligands, leading to the formation of stable complexes. These interactions can influence various biochemical pathways, making the compound useful in catalysis and other applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Structural Analogues in the Evidence

- Distannoxane, hexakis(2-methyl-2-phenylpropyl)- (mentioned in ): Structural Difference: This is a distannoxane (Sn–O–Sn core) with bulkier 2-methyl-2-phenylpropyl groups. Relevance: Distannoxanes are typically more stable than distannanes due to the bridging oxygen atom, which influences reactivity and applications (e.g., as catalysts). The absence of Sn–Sn bonding in distannoxanes fundamentally differentiates them from the target distannane.

(b) Indirect Insights

- Hexamethylene diisocyanate (): A monomer used in polyurethane production. No direct relevance to distannanes, but highlights the importance of steric effects in reactivity (analogous to bulky substituents in organotin compounds).

- Methanone derivatives (): Aromatic ketones like phenylquinolinyl methanone emphasize steric and electronic modulation, which could parallel the role of pentamethylphenyl groups in stabilizing the distannane.

Critical Data Gaps

- Physical/Chemical Properties: No melting points, solubility, or spectroscopic data (e.g., NMR, XRD) are available for the target compound.

- Reactivity: No comparative studies on Sn–Sn bond strength, oxidative stability, or catalytic activity.

- Applications: Potential uses in materials science or catalysis remain speculative without experimental evidence.

Recommendations for Further Research

To address the gaps, consult:

- Specialized Organometallic Journals: e.g., Organometallics or Journal of Organometallic Chemistry.

- Crystallographic Databases : The Cambridge Structural Database (CSD) for Sn–Sn bond metrics.

- Patents : Industrial applications of distannanes may be disclosed in patent literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.